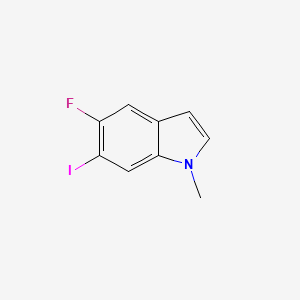

5-fluoro-6-iodo-1-methyl-1H-indole

カタログ番号:

B8537382

分子量:

275.06 g/mol

InChIキー:

OYIQSAKZVAXDPT-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

5-Fluoro-6-iodo-1-methyl-1H-indole is a dihalogenated indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, present in numerous natural products and bioactive molecules . This compound features a strategic combination of fluorine and iodine substituents on the indole core, which is further functionalized by an N-methyl group. The inclusion of halogens at the 5- and 6-positions is a key design element; the fluorine atom, due to its high electronegativity and small size, can enhance metabolic stability and influence the molecule's electronic properties and binding affinity . The iodine atom serves as a versatile synthetic handle, as its carbon-iodine bond is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . This allows researchers to use 5-fluoro-6-iodo-1-methyl-1H-indole as a crucial intermediate to generate a diverse library of more complex 6-substituted indole derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may be limited, research on its close analog, 5-fluoro-6-iodo-1H-indole (lacking the N-methyl group), demonstrates its application as a key precursor in the synthesis of potent benzofuran-3-yl-(indol-3-yl)maleimides. These synthesized compounds have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a kinase target relevant in areas such as pancreatic cancer research . The presence of the N-methyl group in 5-fluoro-6-iodo-1-methyl-1H-indole is typically explored to modulate the compound's physicochemical properties, such as its lipophilicity and metabolic profile. This makes it a valuable building block for researchers developing novel small-molecule inhibitors for oncology and neuroscience, among other fields. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

特性

分子式 |

C9H7FIN |

|---|---|

分子量 |

275.06 g/mol |

IUPAC名 |

5-fluoro-6-iodo-1-methylindole |

InChI |

InChI=1S/C9H7FIN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 |

InChIキー |

OYIQSAKZVAXDPT-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC2=CC(=C(C=C21)I)F |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Physical Properties

The table below compares key properties of 5-fluoro-6-iodo-1-methyl-1H-indole with structurally similar indole derivatives:

Key Observations:

- Halogen Impact: The iodine atom in the target compound increases molecular weight by ~110 Da compared to non-iodinated analogs. This may enhance lipophilicity and influence pharmacokinetics .

- Methyl Position: Methylation at N1 (vs.

- Melting Points : Chloro-fluoro derivatives (e.g., 6-chloro-5-fluoroindole) exhibit higher melting points than methylated analogs, likely due to stronger intermolecular halogen interactions .

Q & A

Q. How can computational methods predict reactivity for further functionalization of the indole core?

- Methodological Answer : Frontier molecular orbital (FMO) analysis identifies reactive sites. Docking studies with homology models (e.g., kinase targets) prioritize modifications. For example, HOMO localization at the 5-fluoro-6-iodo region suggests susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。